molecular formula C16H13N7OS B2849649 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034299-55-1

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2849649
CAS RN: 2034299-55-1
M. Wt: 351.39
InChI Key: PYBDJCJCLNIOJN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a pyrazine ring, and a thiadiazole ring. The presence of these heterocyclic rings suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of the different rings. The pyrazole and pyrazine rings are electron-deficient, which could make them susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the amide group. For example, the compound is likely to have a relatively high melting point and boiling point due to the presence of the polar amide group .

Scientific Research Applications

Antiviral Activity

This compound has shown potential in the field of antiviral research. Indole derivatives, which share a similar heterocyclic structure, have been reported to possess antiviral properties against a range of RNA and DNA viruses . By extension, the compound could be investigated for its efficacy against specific viral pathogens, contributing to the development of new antiviral drugs.

Anti-inflammatory and Analgesic Properties

Compounds with an indole nucleus have been found to exhibit significant anti-inflammatory and analgesic activities . The structural similarity suggests that our compound may also be effective in reducing inflammation and pain, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Anticancer Applications

The ability to inhibit tubulin polymerization is a promising strategy in cancer therapy. Derivatives of N-((1-methyl-1H-indol-3-yl)methyl) have been synthesized and shown to possess antiproliferative activities against various cancer cell lines . The compound under discussion could be explored for its potential to act as a tubulin polymerization inhibitor, offering a new avenue for cancer treatment.

Antileishmanial and Antimalarial Effects

Some derivatives have demonstrated potent in vitro activity against parasites responsible for diseases like leishmaniasis and malaria . Research into the compound’s antipromastigote and antimalarial effects could lead to the development of novel treatments for these parasitic infections.

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth . The compound , due to its structural resemblance, might influence plant growth and development, which could have applications in agriculture and horticulture.

Tubulin Polymerization Inhibition

The compound’s potential to inhibit tubulin polymerization could be harnessed in the development of new therapeutic agents for diseases where cell division is dysregulated . This application is particularly relevant to cancer research, where controlling the rapid proliferation of cells is a primary goal.

Future Directions

The presence of multiple heterocyclic rings in this compound suggests that it could have interesting biological properties. Future research could explore its potential uses in medicine or other fields .

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7OS/c1-23-9-11(7-20-23)15-14(17-4-5-18-15)8-19-16(24)10-2-3-12-13(6-10)22-25-21-12/h2-7,9H,8H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBDJCJCLNIOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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